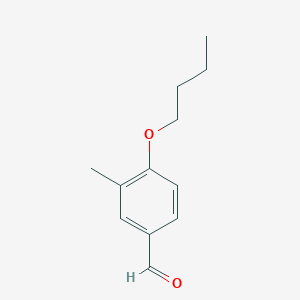

4-Butoxy-3-methylbenzaldehyde

Description

4-Butoxy-3-methylbenzaldehyde (CAS: 483316-01-4) is an aromatic aldehyde derivative featuring a butoxy group (–O–C₄H₉) at the para position (C4) and a methyl group (–CH₃) at the meta position (C3) on the benzaldehyde ring. This compound is structurally characterized by its electron-withdrawing aldehyde group and electron-donating alkoxy and alkyl substituents, which influence its reactivity, solubility, and physicochemical properties.

Key applications of such compounds include their use as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-butoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-11(9-13)8-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWMOBLBJZTDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613834 | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820236-97-3 | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820236-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 3-methylbenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic systems to enhance reaction efficiency and reduce by-product formation.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methyl groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Butoxy-3-methylbenzoic acid.

Reduction: 4-Butoxy-3-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

4-Butoxy-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-methylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The compound’s aromatic ring can undergo electrophilic substitution, where the electron-rich benzene ring reacts with electrophiles to form substituted products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Butoxy-3-methylbenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.

Table 1: Structural and Physicochemical Comparison

*Calculated based on substituent contributions.

Key Comparisons:

Substituent Effects on Reactivity and Solubility

- The butoxy group in this compound confers greater lipophilicity compared to methoxy analogs (e.g., 4-Methoxy-3-methylbenzaldehyde), reducing aqueous solubility but enhancing compatibility with organic solvents .

- Positional isomerism significantly impacts electronic properties. For example, 3-Methoxy-4-methylbenzaldehyde (meta-methoxy, para-methyl) exhibits distinct electronic effects compared to 4-Methoxy-3-methylbenzaldehyde (para-methoxy, meta-methyl), altering resonance stabilization of the aldehyde group .

Safety and Handling Non-halogenated derivatives like 4-Methoxy-3-methylbenzaldehyde are classified as non-hazardous , whereas halogenated analogs (e.g., 4-(Bromomethyl)benzaldehyde) require stringent safety measures due to reactivity and toxicity . this compound lacks comprehensive hazard data, suggesting precautionary handling similar to other alkoxybenzaldehydes (e.g., use of PPE, adequate ventilation) .

Synthetic Utility

- Methoxy and methyl-substituted derivatives (e.g., 4-Methoxy-3-methylbenzaldehyde) are widely employed as intermediates in drug discovery due to their balanced polarity and stability .

- The butoxy group in this compound may enhance membrane permeability in bioactive molecules, making it valuable in prodrug design .

Biological Activity

4-Butoxy-3-methylbenzaldehyde, an organic compound with the molecular formula C12H16O2, is a derivative of benzaldehyde characterized by a butoxy group at the para position and a methyl group at the meta position of the benzene ring. This compound has garnered attention for its potential biological activities, particularly in biochemical and pharmacological contexts.

The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its aromatic properties make it suitable for various applications in chemical synthesis, including the production of fragrances and flavoring agents. The synthesis of this compound typically involves standard organic reactions such as alkylation and oxidation processes.

Enzyme Interactions

this compound has been shown to interact with several enzymes involved in oxidative stress response pathways. It specifically affects superoxide dismutases (SOD) and glutathione reductase, which play critical roles in cellular antioxidant defense mechanisms. By binding to these enzymes, the compound can disrupt cellular redox balance, leading to increased oxidative stress within cells .

Cellular Effects

Research indicates that this compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression, which may alter cellular metabolism. In particular, its ability to disrupt antioxidant systems has been linked to increased susceptibility of certain fungal pathogens to antifungal treatments .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve its binding affinity for specific enzymes. This interaction can lead to either inhibition or activation of enzyme activity, thereby influencing metabolic pathways. For instance, its interaction with SOD can result in impaired enzymatic function, contributing to oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antifungal Activity : A study demonstrated that this compound enhances the effectiveness of conventional antifungal agents against resistant fungal strains by compromising their antioxidant defenses .

- Pharmacological Potential : Ongoing research is investigating the compound's potential as a therapeutic agent in treating diseases characterized by oxidative stress and inflammation. Its role in modulating enzyme activity suggests a possible application in conditions such as diabetes and cancer .

- Toxicological Assessments : Toxicological evaluations have indicated that while this compound exhibits beneficial effects at low concentrations, higher doses may lead to cytotoxicity, underscoring the importance of dosage in therapeutic applications .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits superoxide dismutases and glutathione reductase, affecting redox balance |

| Cellular Effects | Alters cell signaling pathways and gene expression; enhances antifungal susceptibility |

| Pharmacological Potential | Investigated for use in treating oxidative stress-related diseases |

| Toxicity Profile | Exhibits cytotoxic effects at high concentrations; requires careful dosage management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.